Cas no 1148-11-4 (Carbobenzoxyproline)

Carbobenzoxyproline 化学的及び物理的性質
名前と識別子
-
- N-Benzyloxycarbonyl-L-proline
- N-cbz-L-proline crystalline
- Z-L-Proline
- N-Benzyloxycarbonyl-L-proline~Z-Pro-OH
- Z-Pro-OH
- N-CBZ-L-Proline N-Carbobenzyloxy-L-proline
- N-Cbz-L-proline
- N-Cbz-L-Pro-OH
- N-Carbobenzoxy-L-proline
- L-Cbz-Proline
- (S)-N-CBZ-PYRROLIDINE-2-CARBOXYLIC ACID
- 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- CBZ-L-proline
- CBZ-PROLINE
- N-(Benzyloxycarbonyl)-L-proline
- Z-L-Pro-OH
- (2S)-1-[(Phenylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- (S)-1-(benzyloxycarbonyl)
- (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid
- (S)-N-(benzyloxycarbonyl)-proline
- Benzyloxycarbonyl-L-proline
- Carbobenzoxy-L-proline
- N-[(phenyl-methoxy)carbonyl]-L-proline
- N-benzyloxycarbonyl-(S)-proline
- N-Carbobenzyloxy-L-proline
- N-Benzyloxycarbonyl-L-proline
- Carbobenzoxyproline
- CBZ-L-PRO-OH
- Z-ProOH
- N-benzoxycarbonyl-L-Proline
- 1(benzyloxycarbonyl)-L-proline
- N-carbobenzoxy-l-pro
- AKOS015856042
- 1-(Benzyloxycarbonyl)-L-proline
- H2BS8M5FPP
- N-Benzyloxycarbonylproline, (L)-
- 1,2-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl) ester, (S)-
- (2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- (s)-(-)-n-benzyloxycarbonylproline
- N-carbobenzoxyproline
- N-Benzyloxycarbonylproline
- 114-11-4
- (s)-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid
- Carbobenzoxy-S-proline
- HY-Y0588
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID 1-(PHENYLMETHYL) ESTER
- (2S)-1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- L-1,2-Pyrrolidinedicarboxylic acid 1-benzyl ester
- NS00081469
- benzyloxycarbonyl proline
- (S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-[(BENZYLOXY)CARBONYL]-L-PROLINE
- N-benzyloxycarbonyl-proline
- 1,2-Pyrrolidinedicarboxylic acid, 1-benzyl ester, L-
- Z-Pro
- Carbobenzyloxy-L-proline
- J-300226
- ((benzyloxy)carbonyl)-L-proline
- (-)-N-carbobenzyloxy-l-proline
- (2S)-1-benzyloxycarbonylpyrrolidine-2-carboxylic acid
- n-cbz-proline
- Q-101711
- 1148-11-4
- (S)-1-(benzyloxycarbonyl) pyrrolidine-2-carboxylic acid
- EN300-103583
- Cbz-Pro
- N-phenylmethyloxycarbonyl proline
- 1,2-PYRROLIDINEDICARBOXYLIC ACID, 1-(PHENYLMETHYL) ESTER, (2S)-
- CBZ-PRO-OH
- (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- 1-Carbobenzoxy-L-proline
- CS-W020583
- EINECS 214-557-4
- UNII-H2BS8M5FPP
- (S)-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester
- (2S)-PYRROLIDINE-2-CARBOXYLIC ACID, N-CBZ PROTECTED
- N-benzyloxylcarbonyl-L-proline
- MFCD00003170
- Z756430268
- (2s)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- M03066
- (S)-1-((benzyloxy) carbonyl) pyrrolidine-2-carboxylic acid
- Q27896112
- (S)-1-((benzyloxy)carbonyl) pyrrolidine-2-carboxylic acid
- Z-Pro-OH, 99%
- 1-(Benzyloxycarbonyl)proline
- AC-24081
- CHEMBL3276375
- Benzyloxycarbonylproline
- N-ALPHA-BENZYLOXYCARBONYL-L-PROLINE
- N-(Carbobenzyloxy)-L-proline
- (2S)-1-(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
- AKOS005144267
- N-(BENZYLOXYCARBONYL)-(S)-PROLINE
- AS-12747
- (S)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- DTXSID40150856
- SCHEMBL29553
- carbobenzyloxyproline
- F8880-9008
- (S)-1,2-Pyrrolidinedicarboxylic Acid 1-(Phenylmethyl) Ester
- 1-Benzyloxycarbonyl-L-proline
-
- MDL: MFCD00003170
- インチ: 1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1
- InChIKey: JXGVXCZADZNAMJ-NSHDSACASA-N
- ほほえんだ: O=C(O)[C@H]1N(C(OCC2=CC=CC=C2)=O)CCC1
- BRN: 88579
計算された属性
- せいみつぶんしりょう: 249.100108g/mol
- ひょうめんでんか: 0
- XLogP3: 1.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 4
- どういたいしつりょう: 249.100108g/mol
- 単一同位体質量: 249.100108g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 18
- 複雑さ: 312
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.1952 (rough estimate)
- ゆうかいてん: 76.0 to 78.0 deg-C
- ふってん: 432.3°C at 760 mmHg
- フラッシュポイント: 215.3℃
- 屈折率: -40 ° (C=2, EtOH)
- ようかいど: Solubility in methanol, almost transparency.
- PSA: 66.84000
- LogP: 1.81010
- ひせんこうど: -60 º (c=2,AcOH)
- 光学活性: [α]20/D −42°, c = 2 in ethanol
- ようかいせい: 未確定
Carbobenzoxyproline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 62-36/37/38-20/21/22
- セキュリティの説明: S24/25
- RTECS番号:UY0745000
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R62
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
Carbobenzoxyproline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Carbobenzoxyproline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017453-500g |
Carbobenzoxyproline |
1148-11-4 | 98% | 500g |
¥397.00 | 2024-08-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z63440-25g |
L-Cbz-Proline |
1148-11-4 | 98% | 25g |
¥22.0 | 2023-09-05 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009480-1000g |
N-Cbz-L-proline |
1148-11-4 | ≥98% | 1000g |
¥750.00 | 2024-07-09 | |
Ambeed | A141587-500g |
Z-Pro-OH |
1148-11-4 | 98% | 500g |
$87.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z820696-100g |
Z-Pro-OH |
1148-11-4 | 98% | 100g |
¥159.00 | 2022-08-31 | |
Enamine | EN300-103583-0.25g |
(2S)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid |
1148-11-4 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
TRC | B287810-100g |
N-(Benzyloxycarbonyl)-L-proline |
1148-11-4 | 100g |
$ 465.00 | 2023-04-18 | ||
TRC | B287810-250g |
N-(Benzyloxycarbonyl)-L-proline |
1148-11-4 | 250g |
$ 919.00 | 2023-04-18 | ||
AAPPTec | AZP101-100g |
Z-Pro-OH |
1148-11-4 | 100g |
$80.00 | 2024-07-19 | ||
MedChemExpress | HY-Y0588-1g |
Carbobenzoxyproline |
1148-11-4 | 99.91% | 1g |
¥455 | 2024-04-20 |
Carbobenzoxyproline サプライヤー
Carbobenzoxyproline 関連文献
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1. 702. Polypeptides. Part IV. The self-condensation of the esters of some peptides of glycine and prolineH. N. Rydon,P. W. G. Smith J. Chem. Soc. 1956 3642
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2. New methods in peptide synthesis. Part III. Protection of carboxyl groupG. C. Stelakatos,A. Paganou,L. Zervas J. Chem. Soc. C 1966 1191
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A. Wal?cka-Kurczyk,J. Adamek,K. Walczak,M. Michalak,A. Pa?dzierniok-Holewa RSC Adv. 2022 12 2107
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4. Polypeptides. Part IV. Syntheses of human gastrin (HI)J. S. Morley J. Chem. Soc. C 1967 2410
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5. New methods in peptide synthesis. Part V. On α- and γ-diphenylmethyl and phenacyl esters of L-glutamic acidJ. Taylor-Papadimitriou,C. Yovanidis,A. Paganou,L. Zervas J. Chem. Soc. C 1967 1830
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6. Evaluation of the equilibrium and activation parameters for the interconversion of the conformational isomers of some N-acylprolines by nuclear magnetic resonance spectroscopyHernani L. Maia,Keith G. Orrell,H. N. Rydon J. Chem. Soc. Perkin Trans. 2 1976 761
-
R. Camble,R. Garner,G. T. Young J. Chem. Soc. C 1969 1911
-
Inés Martí,Armando Ferrer,Jorge Escorihuela,M. Isabel Burguete,Santiago V. Luis Dalton Trans. 2012 41 6764
-
G. C. Stelakatos,N. Argyropoulos J. Chem. Soc. C 1970 964
-
10. Polypeptides. Part 16. Synthesis and biological activity of α-aza-analogues of luliberin with high antagonist activityAnand S. Dutta,Barrington J. A. Furr,Michael B. Giles J. Chem. Soc. Perkin Trans. 1 1979 389
Carbobenzoxyprolineに関する追加情報
Carbobenzoxyproline: A Comprehensive Overview
Carbobenzoxyproline, also known by its CAS number CAS No. 1148-11-4, is a significant compound in the field of organic chemistry and biochemistry. It is widely recognized for its role as a protecting group in peptide synthesis, particularly in the protection of the amino terminus of amino acids. This compound has garnered attention due to its versatility and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
The synthesis of Carbobenzoxyproline involves the reaction of proline with carbobenzoxy chloride, a process that is well-documented in the literature. This reaction typically occurs under controlled conditions to ensure high yields and purity. The resulting compound is characterized by its ability to form stable amides, which are crucial for protecting amino groups during peptide synthesis. Recent studies have highlighted the importance of optimizing reaction conditions to enhance the efficiency and scalability of this synthesis process.
In terms of applications, Carbobenzoxyproline has found extensive use in the pharmaceutical industry, particularly in the development of peptide-based drugs. Its role as a protecting group ensures that peptides remain stable during synthesis, allowing for precise control over their structure and function. Moreover, advancements in peptide synthesis techniques have further enhanced the utility of this compound, enabling the creation of complex peptide sequences with high fidelity.
Recent research has also explored the potential of Carbobenzoxyproline in biotechnology applications. For instance, studies have demonstrated its effectiveness in facilitating the synthesis of bioactive peptides, which hold promise for therapeutic applications. Additionally, investigations into its compatibility with various coupling agents and solvents have provided valuable insights into optimizing peptide synthesis workflows.
The structural properties of Carbobenzoxyproline play a pivotal role in its functionality. The carbobenzoxy group provides a robust protective layer that is easily removable under specific conditions, such as acidic or enzymatic cleavage. This feature makes it an ideal choice for temporary protection during multi-step synthesis processes. Furthermore, its stability under a wide range of reaction conditions ensures that it does not interfere with other components of the reaction mixture.
In conclusion, Carbobenzoxyproline, with its CAS number CAS No. 1148-11-4, remains a cornerstone in peptide chemistry due to its unique properties and broad applicability. As research continues to uncover new methods for optimizing its use, this compound is expected to play an even more critical role in advancing peptide-based therapies and technologies.
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